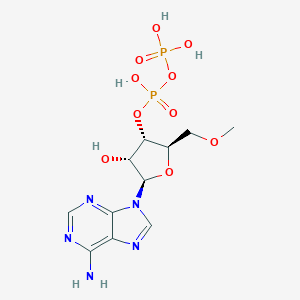
3-Meadp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Meadp is a complex organic compound that belongs to the class of nucleosides, nucleotides, and analogues. This compound is characterized by its unique structure, which includes a purine base (adenine), a ribose sugar, and a phosphate group. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Meadp involves multiple steps, including the protection of functional groups, formation of glycosidic bonds, and phosphorylation. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents used in the synthesis include phosphoramidites, protecting groups like TBDMS (tert-butyldimethylsilyl), and catalysts such as imidazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary steps in a controlled environment, ensuring high yield and purity. The process includes the sequential addition of reagents, purification steps such as chromatography, and final deprotection to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Meadp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various substituted purine derivatives .
Applications De Recherche Scientifique
3-Meadp has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Meadp involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA replication and repair. The compound’s effects are mediated through its incorporation into nucleic acids, where it can disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
3-Meadp can be compared with other nucleoside analogues, such as:
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Adenosine monophosphate (AMP): A nucleotide involved in cellular signaling.
These compounds share structural similarities but differ in their specific functional groups and biological roles.
Propriétés
Numéro CAS |
148253-84-3 |
|---|---|
Formule moléculaire |
C11H17N5O10P2 |
Poids moléculaire |
441.23 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2/c1-23-2-5-8(25-28(21,22)26-27(18,19)20)7(17)11(24-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
DXBLUALDQQDGLM-IOSLPCCCSA-N |
SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
SMILES isomérique |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)OP(=O)(O)O |
Synonymes |
3'-C-methyladenosine diphosphate 3-MeADP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


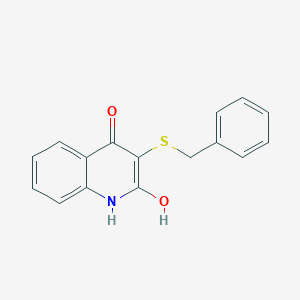
![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)
![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)
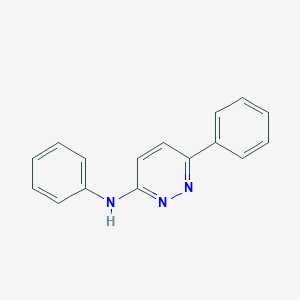

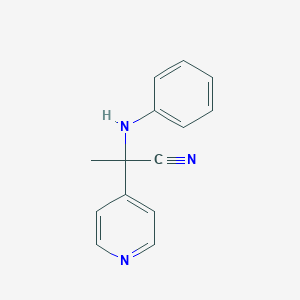
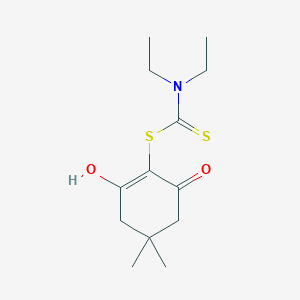

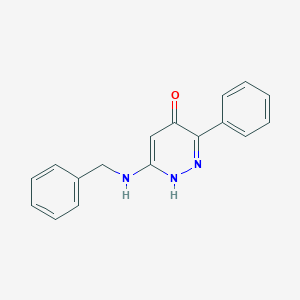
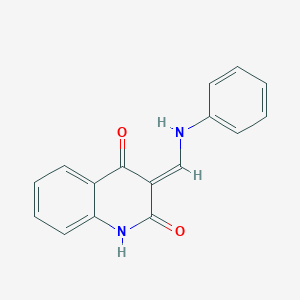
![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)
